

Spectroscopic Profile of 2',3',4'Trimethoxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2',3',4'-Trimethoxyacetophenone

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This technical guide provides an in-depth overview of the spectroscopic data for 2',3',4'
Trimethoxyacetophenone (CAS No. 13909-73-4), a substituted aromatic ketone of interest to researchers in medicinal chemistry and organic synthesis. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support compound identification, structural elucidation, and quality control efforts.

Introduction

2',3',4'-Trimethoxyacetophenone, with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol , is a polysubstituted acetophenone derivative.[1] Its structural characterization is fundamental for its application in various research and development settings. This guide summarizes the key spectroscopic data that define its chemical identity.

Spectroscopic Data

The following sections provide quantitative spectroscopic data for 2',3',4'-**Trimethoxyacetophenone**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.



The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.[2]

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.53	Doublet	H-6' (Aromatic)
6.73	Doublet	H-5' (Aromatic)
3.98	Singlet	-OCH₃ (Methoxy)
3.91	Singlet	-OCH₃ (Methoxy)
3.87	Singlet	-OCH₃ (Methoxy)
2.60	Singlet	-C(O)CH₃ (Acetyl)

Table 1: ¹H NMR data for **2',3',4'-Trimethoxyacetophenone** in CDCl₃.[2]

While a fully assigned experimental ¹³C NMR spectrum for **2',3',4'-Trimethoxyacetophenone** is not readily available in the cited literature, the expected chemical shifts can be estimated based on data from structurally similar aromatic ketones.[3][4] The carbonyl carbon is characteristically found in the most downfield region of the spectrum.

Chemical Shift (δ) ppm (Estimated)	Assignment	
~198 - 200	C=O (Ketone Carbonyl)	
~150 - 160	C-2', C-3', C-4' (Aromatic, O-substituted)	
~125 - 135	C-1' (Aromatic, C-substituted)	
~105 - 115	C-5', C-6' (Aromatic)	
~56 - 62	-OCH₃ (Methoxy Carbons)	
~26 - 32	-C(O)CH₃ (Acetyl Methyl Carbon)	

Table 2: Estimated ¹³C NMR chemical shifts for **2',3',4'-Trimethoxyacetophenone**.



Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for **2',3',4'-Trimethoxyacetophenone** is typically acquired from a neat sample as a liquid film.[1] Key absorption bands are indicative of its aromatic, ketone, and ether functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2940	Medium	C-H Stretch (Aliphatic)
~1675	Strong	C=O Stretch (Aryl Ketone)
~1600	Medium	C=C Stretch (Aromatic Ring)
~1270	Strong	C-O Stretch (Aryl Ether)
~1100	Strong	C-O Stretch (Alkyl Ether)

Table 3: Characteristic IR absorption peaks for 2',3',4'-Trimethoxyacetophenone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the molecule's structure. Electron Ionization (EI) is a common method used for this compound.

m/z	Relative Intensity (%)	Assignment
210	42.6	[M] ⁺ (Molecular Ion)
195	100.0	[M-CH ₃] ⁺
196	11.1	Isotopic Peak
152	11.0	Fragment
193	6.6	Fragment

Table 4: Key mass spectrometry data (EI) for 2',3',4'-Trimethoxyacetophenone.[1][5]





Experimental Protocols & Workflows

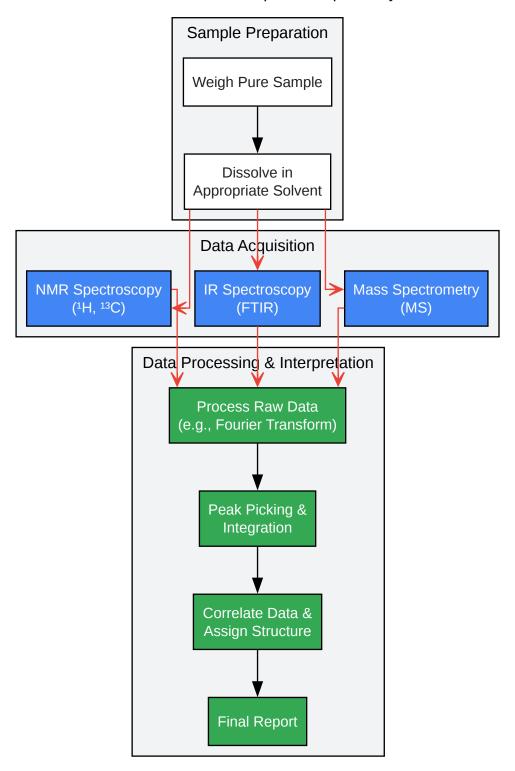
Reproducible and high-quality spectroscopic data are contingent on rigorous experimental procedures.

General Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of spectroscopic analysis.



General Workflow for Spectroscopic Analysis



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Caption: A generalized experimental workflow for spectroscopic analysis.



NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-20 mg of **2',3',4'-Trimethoxyacetophenone** for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent does not have signals that overlap with the analyte peaks.
- Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
- Data Acquisition: Insert the tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters.
- Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.

IR Spectroscopy Protocol (Thin Film Method)

- Sample Preparation: Place a small amount (a few milligrams) of liquid 2',3',4' Trimethoxyacetophenone onto a clean, dry salt plate (e.g., NaCl or KBr).
- Film Formation: Place a second salt plate on top and gently press to create a thin, uniform capillary film of the sample between the plates.
- Data Acquisition: Place the "sandwich" plate assembly into the sample holder of the FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
- Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).



Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small quantity of the volatile liquid sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic field or a quadrupole mass analyzer.
- Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument records the abundance of each ion at a specific m/z value, generating a mass spectrum.

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